Sodium 1-carboxylatoethyl stearate
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Overview
Description
Sodium 1-carboxylatoethyl stearate: is a compound with the chemical formula C21H40O4.Na . It is a sodium salt of stearoyl lactylate, commonly used as an emulsifier and surfactant in various industries. This compound is known for its ability to reduce surface tension, stabilize emulsions, and enhance the texture and shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction involves heating stearic acid and lactic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, stearic acid and lactic acid, are mixed in a reactor and heated to the desired temperature. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-carboxylatoethyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form stearic acid and lactic acid.
Oxidation: It can be oxidized to form stearic acid and other oxidation products.
Substitution: It can undergo substitution reactions with other acids or bases to form different esters or salts.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various acids or bases under controlled conditions.
Major Products Formed:
Hydrolysis: Stearic acid and lactic acid.
Oxidation: Stearic acid and other oxidation products.
Substitution: Different esters or salts depending on the reagents used.
Scientific Research Applications
Chemistry: Sodium 1-carboxylatoethyl stearate is used as an emulsifier and surfactant in chemical formulations. It helps in stabilizing emulsions and improving the texture of products .
Biology: In biological research, it is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in the preparation of liposomes and other lipid-based delivery systems .
Medicine: this compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It helps in improving the bioavailability and stability of drugs .
Industry: In the food industry, it is used as an emulsifier in baked goods, dairy products, and other processed foods. It helps in improving the texture, shelf life, and overall quality of food products .
Mechanism of Action
The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, enhancing their solubility and stability. In emulsions, it reduces surface tension and stabilizes the dispersed phase, preventing separation and improving the texture of the product .
Comparison with Similar Compounds
- Sodium stearoyl lactylate
- Calcium stearoyl lactylate
- Sodium lauryl sulfate
- Sodium stearate
Uniqueness: Sodium 1-carboxylatoethyl stearate is unique due to its specific combination of stearic acid and lactic acid, which provides it with excellent emulsifying and stabilizing properties. It is particularly effective in improving the texture and shelf life of food products, making it a preferred choice in the food industry .
Properties
CAS No. |
18200-72-1 |
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Molecular Formula |
C21H40O4.Na C21H40NaO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;2-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24); |
InChI Key |
BPTDNBSSZIHRIO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na] |
18200-72-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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